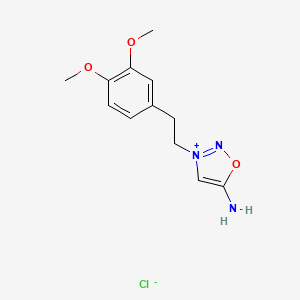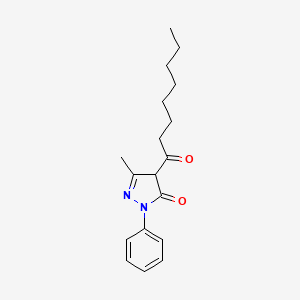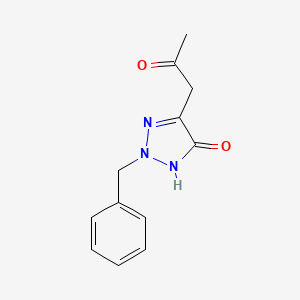![molecular formula C15H14ClN3 B15212690 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine CAS No. 88875-09-6](/img/structure/B15212690.png)
8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a benzyl group at the 8-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 6-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2,6-dimethyl-4-chloropyrimidine with benzylamine followed by cyclization can yield the desired compound. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may be catalyzed by an acid or base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Chemistry: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine: The compound’s potential medicinal properties are of significant interest. It has been explored for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyrimidine: Another related compound with a similar core structure but different substitution patterns.
Imidazo[1,5-a]pyridine: This compound has a similar core structure but lacks the benzyl and chloro substituents.
Uniqueness: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88875-09-6 |
|---|---|
Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-10-8-14(16)19-11(2)18-13(15(19)17-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
YTWYORRFZBALKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)Cl)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)

![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)







